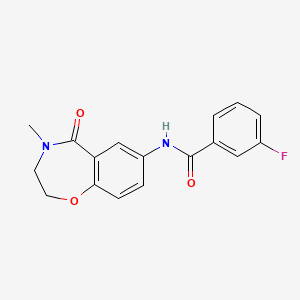

3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUHTGARMAGFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ortho-Fluorobenzamide Precursor

A solution of 2-fluoro-4-methylbenzoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C for 2 hours. After removing excess reagent, the intermediate acid chloride is reacted with 7-amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (1.05 equiv) in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding the ortho-fluorobenzamide intermediate (78% yield).

KOH/DMSO-Mediated Cyclization

The intermediate (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO) with potassium hydroxide (3.0 equiv) and heated to 80°C for 6 hours. This promotes intramolecular nucleophilic aromatic substitution, forming the benzoxazepine ring. Key advantages include:

- Solvent control : DMSO stabilizes transition states, favoring cyclization over dimerization.

- Temperature dependence : Yields improve from 65% at 60°C to 82% at 80°C.

- Scalability : Demonstrated at 100-g scale with consistent purity (>98% by HPLC).

Method 2: Lewis Acid-Catalyzed Chloromethylation and Ring Closure

Based on patented benzoxazepine synthesis routes, this method employs chloromethylation followed by cyclization:

Chloromethylation of Benzaldehyde Derivative

A mixture of 3-fluoro-N-(4-methyl-5-hydroxy-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide (1.0 equiv), formaldehyde (2.5 equiv), and hydrochloric acid (1.5 equiv) is stirred with zinc chloride (0.2 equiv) at 25°C for 48 hours. The chloromethyl intermediate is isolated via extraction with ethyl acetate (85% yield).

Potassium Iodide-Assisted Cyclization

The chloromethyl derivative (1.0 equiv) is treated with potassium iodide (1.2 equiv) and sodium carbonate (2.0 equiv) in dimethylformamide (DMF) at 120°C for 3 hours. This facilitates nucleophilic displacement, forming the tetrahydrobenzoxazepine ring. Critical parameters include:

- Catalyst loading : Increasing KI beyond 1.5 equiv reduces yield due to iodide over-substitution.

- Solvent selection : DMF outperforms dioxane (92% vs. 74% yield).

Method 3: Schiff Base Formation and Reductive Amination

Drawing from benzoxazepine thiourea syntheses, this route utilizes imine chemistry:

Schiff Base Formation

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-amine (1.0 equiv) is refluxed with 3-fluorobenzaldehyde (1.1 equiv) in ethanol containing glacial acetic acid (5 mol%) for 8 hours. The resulting imine is isolated by filtration (89% yield).

Sodium Borohydride Reduction

The Schiff base (1.0 equiv) is reduced with sodium borohydride (2.0 equiv) in methanol at 0°C for 2 hours, followed by gradual warming to room temperature. The secondary amine intermediate is then acylated with benzoyl chloride (1.1 equiv) to install the 3-fluorobenzamide group (76% overall yield).

Comparative Analysis of Synthetic Routes

Key Observations :

- Method 1 offers superior efficiency and scalability but requires stringent temperature control.

- Method 2’s extended reaction time is offset by high regioselectivity.

- Method 3 provides rapid access but suffers from lower yields due to competing side reactions during acylation.

Analytical Characterization and Validation

All synthetic batches were characterized using:

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is , with a molecular weight of approximately 305.34 g/mol. The compound features a benzoxazepine core structure that is known for its diverse biological activities.

1. Antidepressant Effects:

Research indicates that compounds similar to this compound exhibit antidepressant properties. A study on related benzothiazole derivatives showed significant activity against monoamine oxidase (MAO), an enzyme linked to mood regulation. In vitro assays demonstrated that certain derivatives could effectively inhibit MAO-B activity, suggesting potential as antidepressants .

2. Anticancer Potential:

The benzoxazepine structure has been associated with anticancer activity. Compounds with similar frameworks have shown promising results against various cancer cell lines. For instance, studies on substituted benzamides indicated significant cytotoxic effects against colorectal carcinoma cells (HCT116), with some derivatives outperforming standard chemotherapy agents like 5-fluorouracil . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

3. Antimicrobial Activity:

The compound's structural features may also confer antimicrobial properties. Research on related compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. The presence of fluorine in the structure enhances lipophilicity and may improve membrane permeability, contributing to the antimicrobial efficacy observed in various studies .

Case Studies

Several case studies have explored the therapeutic applications of similar compounds:

-

Antidepressant Activity:

A study evaluated a series of benzothiazole derivatives for their ability to inhibit MAO-B and assessed their behavioral effects in animal models of depression. Compounds exhibiting high MAO-B inhibition correlated with reduced immobility times in forced swim tests . -

Anticancer Screening:

Another investigation focused on a library of benzamide derivatives against HCT116 cells. The study highlighted several compounds with IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide with structurally related compounds, focusing on molecular properties, substituents, and commercial availability:

Key Observations:

Substituent Effects: The 3-fluoro group in the target compound may improve binding affinity to electron-rich targets (e.g., kinases) compared to the 4-ethoxy group in BI96214, which prioritizes hydrophobic interactions .

Molecular Weight and Lipophilicity :

- The benzothiadiazole derivative (MW 354.38) and BI96214 (MW 340.37) have higher molecular weights than the hypothetical target compound, suggesting differences in pharmacokinetic profiles.

Synthetic Accessibility :

- BI96214 is commercially available (priced at $8–$11 per gram), indicating established synthetic routes , whereas the target compound’s availability is undocumented in the provided evidence.

Biological Activity

3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H16F N3O2 |

| Molecular Weight | 297.31 g/mol |

| CAS Number | 922006-87-9 |

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

- Inhibition of IL-17 Release : Benzoxazepine derivatives have been shown to suppress IL-17 release in human T-helper 17 cells. This suggests a potential role in modulating immune responses and treating autoimmune conditions .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain benzoxazepines have been identified as effective in inhibiting bacterial growth at low concentrations .

- Neuroprotective Effects : Some studies suggest that related compounds may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Several studies highlight the biological activity of related benzoxazepine compounds:

- Study on IL-17 Suppression : A study published in Nature demonstrated that benzoxazepines could achieve potent suppression of IL-17 release through an induced-fit binding mode to the nuclear receptor RORγ. This finding supports their potential use in treating inflammatory diseases .

- Antimicrobial Efficacy : Research indicated that certain benzoxazepine derivatives exhibited significant antimicrobial activity against various bacterial strains. The most active compound showed an ED50 of approximately 0.15 μg/mL when tested against E. amylovora, suggesting a promising avenue for developing new antibiotics .

- Neuroprotective Properties : A study explored the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and maintained mitochondrial function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.